2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid is a complex heterocyclic compound with the chemical formula and a molecular weight of 188.01 g/mol. This compound is characterized by its unique structural features, including a triazine ring fused with a pyrrole moiety. It is classified under the category of nitrogen-containing heterocycles, which are significant in various chemical and pharmaceutical applications.
In terms of classification, 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid falls under:
The synthesis of 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid typically involves several methods:
The synthesis generally requires careful control of temperature and reaction time to optimize yield and purity. For instance, reactions conducted at room temperature for extended periods tend to produce better outcomes in terms of product quality.
The molecular structure of 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid features:
The structural representation can be denoted using the SMILES notation: ClC1=N/N2C=CC=C2/C(Cl)=N\1 .
The compound participates in various chemical reactions typical for heterocycles:
Reactions involving this compound often require specific conditions such as inert atmospheres and controlled temperatures to prevent degradation or unwanted side reactions. The use of potassium iodide as a catalyst in some reactions has been noted to enhance yields significantly .
The mechanism of action for 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid largely depends on its interactions with biological targets. As a heterocyclic compound:
While specific biological data on this compound may be limited due to its relatively recent introduction into research contexts, its structural characteristics suggest potential applications in drug discovery and development.
Relevant analyses indicate that handling should be done under controlled environments (e.g., inert atmospheres) to maintain integrity during storage and experimentation .
The applications of 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid include:
This compound's versatility makes it a valuable entity in both academic research and industrial applications aimed at drug development and synthesis of novel compounds.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: